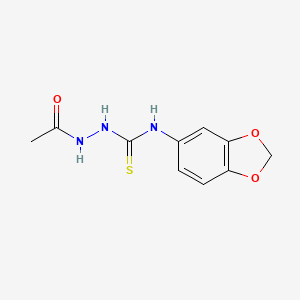

![molecular formula C18H28N2O4S B4582268 N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Descripción general

Descripción

Synthesis Analysis

Synthesis of sulfonamide-based compounds, such as N1-cycloheptyl-N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N2-methylglycinamide, involves complex reactions including cyclization and alkylation. The cyclization reactions of sulfamide derivatives have shown dependence on buffer concentrations, indicating base catalysis, with the decomposition of the tetrahedral intermediate being rate limiting (Sedlák et al., 1997). Moreover, efficient synthesis of aza-sulfurylglycinyl tripeptide analogs through condensations of N-protected amino hydrazides highlights the intricate methods used in the formation of such compounds (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to our compound of interest, has been extensively studied. Docking studies and X-ray crystallography provide insights into the structure, revealing planar tetrazole rings and the importance of sulfonamide groups in the molecular configuration of these compounds. This structural information is crucial for understanding the reactivity and potential applications of these molecules (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including cycloaddition and cyclization, which are pivotal for their synthesis and modification. For instance, the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, showcasing the versatility of these compounds in chemical synthesis (Ye et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are determined by their molecular structure. These properties are essential for practical applications, including the design of materials and pharmaceuticals. Studies on compounds like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole provide valuable information on the crystalline structure and physical characteristics of sulfonamide derivatives (Al-Hourani et al., 2015).

Aplicaciones Científicas De Investigación

Peptidomimetics Synthesis

N-Aminosulfamides, mimicking peptide bonds by replacing the C(α)H and carbonyl group with a nitrogen atom and a sulfonyl group, are synthesized from aza-sulfurylglycinyl tripeptide analogs. These compounds are formed through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, allowing for chemoselective alkylation and access to varied aza-sulfuryl amino acid residues (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Dipeptide Mimetics

The synthesis of 1,5-benzothiazepine dipeptide mimetics via CuI-catalyzed coupling highlights another application. These mimetics are formed from N-aryl amino acids converted into linear dipeptides, followed by cyclization to achieve the benzothiazepine structure (Gan & Ma, 2009).

Kinetics and Mechanism of Cyclization Reactions

The study on the kinetics and mechanism of cyclization reactions of N-methyl-N’-(2-methoxycarbonylphenyl)sulfamide and related compounds in aqueous amine buffers shows the influence of N-methyl substituents on reaction rates, providing insights into the base catalysis and decomposition of the tetrahedral intermediate (Sedlák, Kaválek, Macháček, & Štěrba, 1997).

Luminescence Studies

N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate's luminescence when adsorbed to cycloheptaamylose or dissolved in ice highlights its potential as a fluorescence probe, demonstrating solvent relaxation effects during the excited state lifetime (Seliskar & Brand, 1971).

Enantioselective Inclusion

The enantioselective inclusion of methyl phenyl sulfoxides and benzyl methyl sulfoxides by dipeptides illustrates the ability to form chiral cavities, influencing the recognition of sulfoxide isomers with high selectivity (Akazome, Ueno, Ooiso, & Ogura, 2000).

Propiedades

IUPAC Name |

N-cycloheptyl-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-14-12-16(10-11-17(14)24-3)25(22,23)20(2)13-18(21)19-15-8-6-4-5-7-9-15/h10-12,15H,4-9,13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEUDUMQCLRPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4582217.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)

![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)

![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)

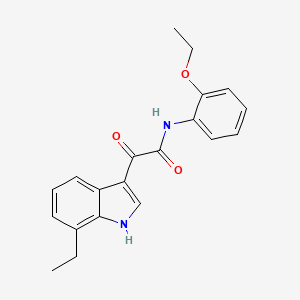

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

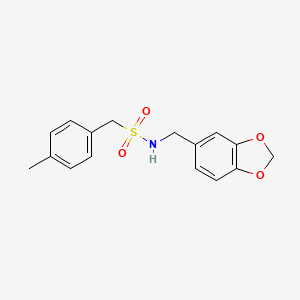

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)